Allyl 6-hydroxyhexanoate
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Overview
Description
Allyl 6-hydroxyhexanoate: is an organic compound with the molecular formula C9H16O3. It is also known as 6-Hydroxyhexanoic acid 2-propenyl ester. This compound is characterized by the presence of an allyl group attached to a 6-hydroxyhexanoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 6-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 6-hydroxyhexanoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Allyl 6-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-oxohexanoic acid or 6-hydroxyhexanoic acid.
Reduction: Formation of 6-hydroxyhexanol.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Chemistry: Allyl 6-hydroxyhexanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of polymers and other complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for pharmaceutical applications.
Medicine: The compound’s potential therapeutic effects are explored in drug development. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.
Industry: this compound is used in the production of fragrances and flavorings. Its unique chemical structure imparts desirable sensory properties to various consumer products.
Mechanism of Action
The mechanism of action of allyl 6-hydroxyhexanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
Comparison with Similar Compounds
6-Hydroxyhexanoic acid: Shares the hydroxyhexanoate moiety but lacks the allyl group.
Allyl alcohol: Contains the allyl group but lacks the hydroxyhexanoate moiety.
Hexanoic acid: A simpler carboxylic acid without the hydroxy or allyl groups.
Uniqueness: Allyl 6-hydroxyhexanoate is unique due to the combination of the allyl and hydroxyhexanoate groups. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.
Biological Activity
Allyl 6-hydroxyhexanoate, a compound with the chemical formula C₉H₁₈O₃, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound consists of an allyl group attached to a 6-hydroxyhexanoate moiety. This unique structure allows it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group can be oxidized to form ketones or carboxylic acids, while the ester can be reduced to yield alcohols.
Biological Activity
Potential Therapeutic Effects
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may disrupt bacterial cell membranes, leading to antimicrobial effects. Its ability to inhibit key metabolic enzymes further supports its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could make it a candidate for treating inflammatory diseases.
- Pharmaceutical Applications : Due to its bioactive nature, this compound is being investigated for potential use in drug development, particularly in formulations targeting bacterial infections and inflammatory conditions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxyl and ester groups facilitate hydrogen bonding with enzymes and receptors, modulating various biological pathways. For instance:
- Disruption of Bacterial Membranes : The compound may integrate into bacterial membranes, altering their integrity and leading to cell lysis.
- Inhibition of Metabolic Enzymes : By binding to active sites on enzymes, it may impede metabolic processes critical for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
-
Anti-inflammatory Activity :
- In vitro assays indicated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory responses.
- Toxicological Assessment :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Structure | Biological Activity |
---|---|---|
Allyl Alcohol | C₃H₆O | Antimicrobial |
Hexanoic Acid | C₆H₁₂O₂ | Limited bioactivity |
6-Hydroxyhexanoic Acid | C₆H₁₂O₃ | Mild antimicrobial |
This compound stands out due to its dual functionality—combining both allylic and hydroxy groups—which enhances its reactivity and biological activity compared to simpler analogs.
Properties
CAS No. |
73077-91-5 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
prop-2-enyl 6-hydroxyhexanoate |
InChI |
InChI=1S/C9H16O3/c1-2-8-12-9(11)6-4-3-5-7-10/h2,10H,1,3-8H2 |
InChI Key |
UXXFJYILXSQZPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCCCCO |
Origin of Product |
United States |
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